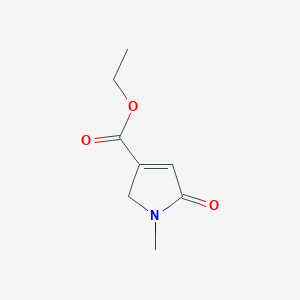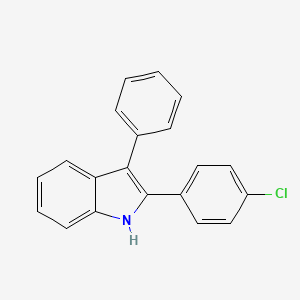
1H-Indole, 2-(4-chlorophenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-(4-chlorophenyl)-3-phenyl- is a compound belonging to the indole family, characterized by its unique structure that includes a 4-chlorophenyl and a phenyl group attached to the indole core. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- can be achieved through various methods, including the Fischer indole synthesis. This method involves the conversion of aryl hydrazones to indoles, typically requiring elevated temperatures and the addition of Brønsted or Lewis acids . Another approach involves microwave-assisted synthesis, which uses palladium-catalyzed intramolecular oxidative coupling to produce functionalized indole derivatives .
Chemical Reactions Analysis
1H-Indole, 2-(4-chlorophenyl)-3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents to convert the compound into its reduced forms.
Scientific Research Applications
Chemistry: It serves as a key building block in the synthesis of more complex molecules.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acids in proteins such as Bcl-2, leading to the inhibition of protein functions. This interaction is crucial for its anticancer activity, as it disrupts the pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1H-Indole, 2-(4-chlorophenyl)-3-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-2-carbonitriles: These compounds are known for their biological activities and are used in drug discovery.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have shown significant anti-tubercular activity.
The uniqueness of 1H-Indole, 2-(4-chlorophenyl)-3-phenyl- lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
144054-14-8 |
|---|---|
Molecular Formula |
C20H14ClN |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-1H-indole |
InChI |
InChI=1S/C20H14ClN/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13,22H |
InChI Key |
RWLNSTLIGOVJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


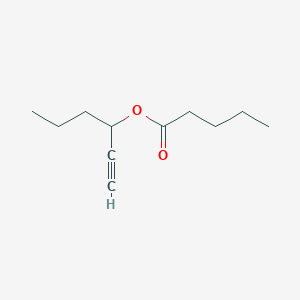

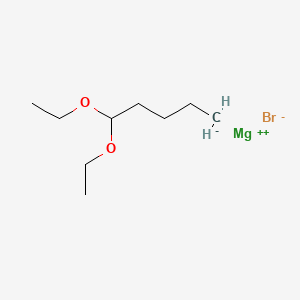
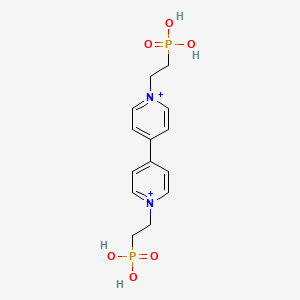
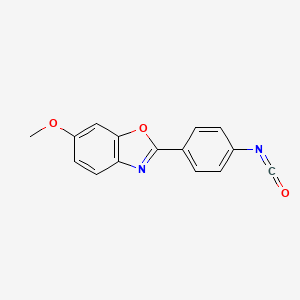
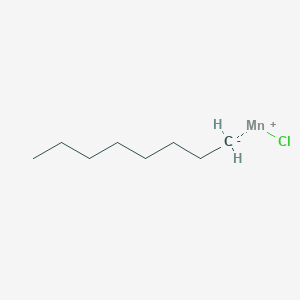
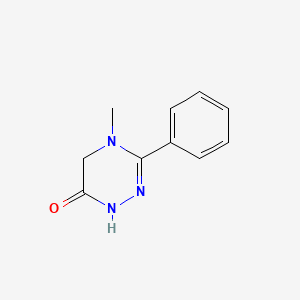
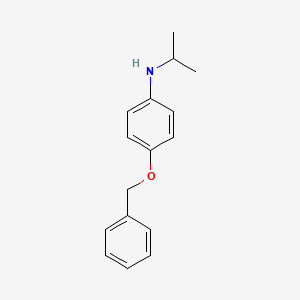
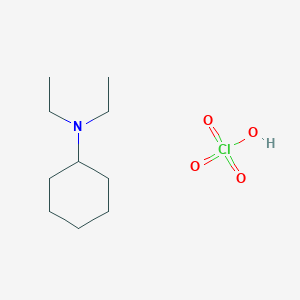
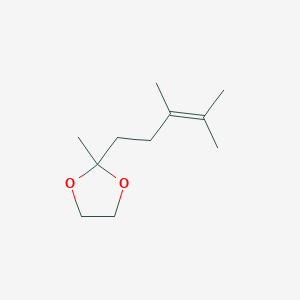

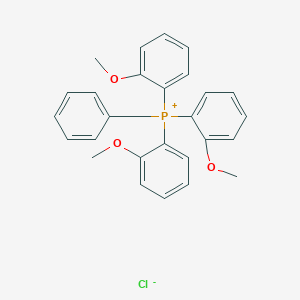
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
